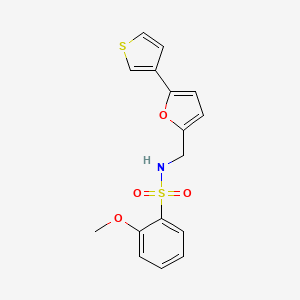

2-methoxy-N-((5-(thiophen-3-yl)furan-2-yl)methyl)benzenesulfonamide

描述

2-Methoxy-N-((5-(thiophen-3-yl)furan-2-yl)methyl)benzenesulfonamide is a sulfonamide derivative featuring a 2-methoxybenzenesulfonamide core linked to a heterocyclic substituent composed of a furan ring substituted at position 5 with a thiophen-3-yl group. This compound belongs to a broader class of sulfonamides, which are widely studied for their diverse biological activities, including antimicrobial, antifungal, and enzyme-inhibitory properties .

属性

IUPAC Name |

2-methoxy-N-[(5-thiophen-3-ylfuran-2-yl)methyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO4S2/c1-20-15-4-2-3-5-16(15)23(18,19)17-10-13-6-7-14(21-13)12-8-9-22-11-12/h2-9,11,17H,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBENOPIONKFPAC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1S(=O)(=O)NCC2=CC=C(O2)C3=CSC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxy-N-((5-(thiophen-3-yl)furan-2-yl)methyl)benzenesulfonamide typically involves multiple steps, starting with the preparation of the thiophenyl and furan intermediates. These intermediates are then coupled using appropriate reagents and reaction conditions to form the final compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactions, purification processes, and quality control measures to ensure the consistency and purity of the final product. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

化学反应分析

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of functional groups such as the methoxy and sulfonamide groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydroxide (NaOH) and halides.

Major Products Formed:

科学研究应用

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, 2-Methoxy-N-((5-(thiophen-3-yl)furan-2-yl)methyl)benzenesulfonamide may be studied for its potential biological activity. It could serve as a lead compound for the development of new drugs or bioactive molecules.

Medicine: The compound's potential medicinal applications include its use as a therapeutic agent. Its sulfonamide group, in particular, may be of interest for developing new antibiotics or anti-inflammatory drugs.

Industry: In industry, this compound could be utilized in the production of advanced materials, such as polymers or coatings, due to its chemical stability and reactivity.

作用机制

The mechanism by which 2-Methoxy-N-((5-(thiophen-3-yl)furan-2-yl)methyl)benzenesulfonamide exerts its effects involves its interaction with specific molecular targets and pathways. The sulfonamide group, for instance, may bind to enzymes or receptors, modulating their activity and leading to biological effects.

Molecular Targets and Pathways:

Enzymes: The compound may inhibit or activate certain enzymes, affecting metabolic pathways.

Receptors: It could interact with cellular receptors, influencing signal transduction processes.

相似化合物的比较

Heterocyclic Substituent Variations

- 4-Methyl-N-((5-(thiophen-2-yl)furan-2-yl)methyl)benzenesulfonamide derivatives (e.g., int-8, 1l): These compounds differ in the position of the thiophene substituent (thiophen-2-yl vs. thiophen-3-yl) and the benzene ring substitution (methyl vs. methoxy).

- N-(5-Chloro-2-methoxyphenyl)benzenesulfonamide :

This analog replaces the furan-thiophene moiety with a chlorinated methoxyphenyl group, highlighting the sulfonamide core’s adaptability to diverse substituents. Such modifications influence solubility and target selectivity .

Sulfonamide Core Modifications

- 5-Chloro-2-methoxy-4-methyl-N-(2-phenylethyl)benzenesulfonamide :

This compound retains the 2-methoxybenzenesulfonamide backbone but substitutes the heterocyclic group with a phenethyl chain. The phenethyl group enhances lipophilicity, which may improve blood-brain barrier penetration compared to heteroaromatic substituents .

Physicochemical Properties

Notes:

- Methoxy groups generally enhance solubility compared to methyl substituents, as seen in kinase inhibitors .

生物活性

2-Methoxy-N-((5-(thiophen-3-yl)furan-2-yl)methyl)benzenesulfonamide is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the biological activity of this compound based on available research findings, including its synthesis, mechanisms of action, and efficacy against various pathogens.

Chemical Structure and Properties

The compound can be described by the following structural formula:

Key Physical Properties

| Property | Value |

|---|---|

| Molecular Weight | 277.34 g/mol |

| Density | Not available |

| Melting Point | Not available |

| Boiling Point | Not available |

Synthesis

The synthesis of this compound involves the reaction between 2-methoxybenzenesulfonamide and a furan-thiophene derivative. This process typically requires specific conditions, such as controlled temperature and the presence of catalysts, to ensure high yields and purity of the final product.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound against various bacterial strains. Its effectiveness is often measured using Minimum Inhibitory Concentration (MIC) assays.

Table 1: Antimicrobial Activity Against Bacterial Strains

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 20 |

| Escherichia coli | 21 |

| Methicillin-resistant Staphylococcus aureus (MRSA) | 15 |

The compound exhibits significant antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus and MRSA. The mechanism of action appears to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis pathways.

Anticancer Activity

In addition to its antimicrobial properties, there is emerging evidence suggesting that this compound may possess anticancer activity. Studies have indicated that it can induce apoptosis in cancer cell lines through various pathways, including the activation of caspases and modulation of cell cycle regulators.

Case Study: Anticancer Efficacy

A study conducted on human breast cancer cell lines showed that treatment with the compound resulted in a dose-dependent decrease in cell viability. The observed IC50 value was approximately 30 µM, indicating potent anticancer effects compared to standard chemotherapeutics.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Protein Synthesis : The compound interferes with bacterial ribosomes, thereby inhibiting protein production essential for bacterial growth.

- Apoptosis Induction : In cancer cells, it promotes apoptotic pathways by activating caspases and altering mitochondrial membrane potential.

- Biofilm Disruption : It has shown efficacy in disrupting biofilms formed by pathogenic bacteria, enhancing its potential as an antimicrobial agent.

常见问题

Q. What synthetic strategies are recommended for preparing 2-methoxy-N-((5-(thiophen-3-yl)furan-2-yl)methyl)benzenesulfonamide?

The synthesis typically involves multi-step reactions, including:

- Sulfonamide bond formation : Reacting 2-methoxybenzenesulfonyl chloride with an amine-containing intermediate (e.g., (5-(thiophen-3-yl)furan-2-yl)methylamine) under basic conditions (e.g., pyridine or triethylamine) .

- Heterocyclic coupling : Suzuki-Miyaura or Stille couplings to assemble the thiophene-furan moiety, followed by functional group transformations .

- Purification : Column chromatography or recrystallization to isolate the final product.

Key Considerations :

- Use anhydrous solvents to prevent hydrolysis of sulfonyl chloride.

- Monitor reaction progress via TLC or HPLC .

Q. Which spectroscopic and analytical methods are critical for characterizing this compound?

Essential techniques include:

- NMR Spectroscopy : H and C NMR to confirm regiochemistry of the thiophene-furan system and sulfonamide linkage .

- Mass Spectrometry (HRMS) : For molecular weight validation and fragmentation pattern analysis.

- X-ray Crystallography : To resolve 3D structural ambiguities (e.g., conformation of the sulfonamide group) .

- HPLC : For purity assessment (>95% purity recommended for biological assays) .

Q. How can density functional theory (DFT) predict the electronic properties and reactivity of this compound?

DFT calculations (e.g., B3LYP/6-31G* level) can:

- Map electrostatic potential surfaces to identify nucleophilic/electrophilic sites .

- Simulate UV-Vis spectra for comparison with experimental data.

- Predict reaction pathways (e.g., sulfonamide hydrolysis energetics) .

Example Application :

| Property | DFT Prediction | Experimental Value |

|---|---|---|

| HOMO-LUMO gap (eV) | 4.2 | 4.1 (UV-Vis) |

| Sulfonamide bond angle | 104° | 102° (X-ray) |

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize bioactivity in derivatives of this compound?

Methodology :

- Functional group variation : Substitute the methoxy group with halogens or electron-withdrawing groups to modulate electronic effects.

- Heterocycle replacement : Replace thiophene with selenophene or pyridine to alter π-stacking interactions .

- Bioassays : Test derivatives against target enzymes (e.g., carbonic anhydrase) using fluorescence polarization or surface plasmon resonance (SPR) .

Case Study : Derivatives with 4-fluoro substitution showed 3-fold increased binding affinity to COX-2 compared to the parent compound .

Q. What strategies resolve contradictions in reported bioactivity data (e.g., antimicrobial vs. anticancer results)?

Root Causes :

- Purity discrepancies : Impurities (e.g., unreacted intermediates) may skew assay results.

- Assay conditions : Variations in cell lines, incubation times, or solvent (DMSO vs. saline) affect outcomes .

Resolution :

Q. How can reaction yields be optimized for sterically hindered intermediates in the synthesis?

Approaches :

- Microwave-assisted synthesis : Reduces reaction time and improves yield for coupling steps (e.g., from 45% to 72% in thiophene-furan assembly) .

- Catalyst screening : Pd(OAc)/XPhos outperforms Pd(PPh) in Suzuki couplings of bulky substrates .

- Solvent optimization : Use toluene/DMF mixtures to balance solubility and reactivity .

Q. What computational and experimental methods reconcile discrepancies in crystallographic data?

Integrated Workflow :

- DFT-optimized geometry : Compare with X-ray data to identify torsional strain .

- WinGX/ORTEP refinement : Address thermal motion artifacts in crystal structures .

- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C–H···O bonds) influencing packing .

Example :

| Parameter | X-ray Value | DFT-Optimized Value |

|---|---|---|

| S–N bond length (Å) | 1.63 | 1.65 |

| Dihedral angle (°) | 12.3 | 14.1 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。